molecular formula C21H21N5O B293011 13-methyl-6-(4-methylpiperazin-1-yl)-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

13-methyl-6-(4-methylpiperazin-1-yl)-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B293011
M. Wt: 359.4 g/mol
InChI Key: JFDGEQXFFQEEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a complex organic compound belonging to the class of pyridofuro[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a pyridofuro[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-aminopyridine with 2-chloro-3-formylquinoline in the presence of a base can yield the desired pyridofuro[3,2-d]pyrimidine core. Subsequent functionalization with a piperazine derivative and a phenyl group completes the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions. The choice of solvents, catalysts, and purification methods is crucial to achieving efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring or phenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound has shown potential as a ligand for various biological targets. It can be used in the study of enzyme inhibition, receptor binding, and protein-protein interactions.

Medicine

In medicine, 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is being investigated for its potential therapeutic applications. It has shown promise as a candidate for the development of new drugs targeting specific diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It can also be used in the formulation of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-1-piperazinyl)methyl benzylamine
  • 4-(4-Methylpiperazin-1-yl)methyl benzaldehyde
  • 4-(4-Methylpiperazin-1-yl)methyl benzoic acid dihydrochloride

Uniqueness

Compared to similar compounds, 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine stands out due to its unique pyridofuro[3,2-d]pyrimidine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness.

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

13-methyl-6-(4-methylpiperazin-1-yl)-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C21H21N5O/c1-14-12-16(15-6-4-3-5-7-15)24-21-17(14)18-19(27-21)20(23-13-22-18)26-10-8-25(2)9-11-26/h3-7,12-13H,8-11H2,1-2H3

InChI Key

JFDGEQXFFQEEHG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)C)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)C)C5=CC=CC=C5

Origin of Product

United States

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